molecular formula C6H10O B2825218 1-Cyclopropylprop-2-en-1-ol CAS No. 24897-34-5

1-Cyclopropylprop-2-en-1-ol

Cat. No.: B2825218
CAS No.: 24897-34-5
M. Wt: 98.145
InChI Key: VPBHQZFFRSKYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylprop-2-en-1-ol is an organic compound with the molecular formula C6H10O It features a cyclopropyl group attached to a prop-2-en-1-ol moiety This compound is of interest due to its unique structural characteristics, which include a three-membered cyclopropane ring and an allylic alcohol group

Scientific Research Applications

1-Cyclopropylprop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activity. Its structural features may impart interesting pharmacological properties, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. The compound’s ability to interact with biological targets could lead to the development of new medications.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect . Unfortunately, specific information regarding the mechanism of action of 1-Cyclopropylprop-2-en-1-ol is not available.

Safety and Hazards

The safety information for 1-Cyclopropylprop-2-en-1-ol indicates that it has several hazard statements including H225, H315, H319, and H335 . These correspond to being highly flammable, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation respectively . It’s recommended to handle this compound with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropylprop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by an intramolecular cyclization to form the cyclopropane ring.

Another method involves the use of cyclopropylcarbinol and acetylene in the presence of a palladium catalyst. This reaction proceeds through a palladium-catalyzed coupling reaction, forming the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclopropylprop-2-en-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Cyclopropylprop-2-en-1-al (aldehyde), cyclopropylprop-2-enoic acid (carboxylic acid)

    Reduction: Cyclopropylprop-2-en-1-amine

    Substitution: Cyclopropylprop-2-en-1-chloride, cyclopropylprop-2-en-1-bromide

Comparison with Similar Compounds

1-Cyclopropylprop-2-en-1-ol can be compared with other similar compounds, such as:

    Cyclopropylmethanol: This compound lacks the allylic double bond present in this compound, resulting in different reactivity and applications.

    Cyclopropylprop-2-en-1-amine: This compound features an amine group instead of a hydroxyl group, leading to distinct chemical and biological properties.

    Cyclopropylprop-2-enoic acid:

The uniqueness of this compound lies in its combination of a cyclopropyl ring and an allylic alcohol group, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-cyclopropylprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-6(7)5-3-4-5/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBHQZFFRSKYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24897-34-5
Record name 1-cyclopropylprop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.